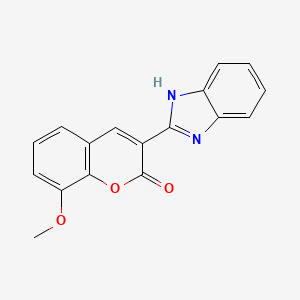

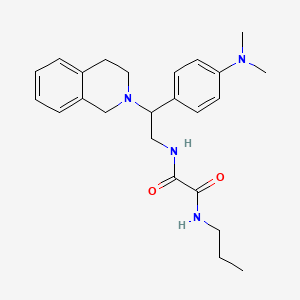

3-(1H-Benzoimidazol-2-yl)-8-methoxy-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . They possess an extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives consists of a benzene ring fused to an imidazole ring . The structure of all obtained compounds was identified by FTIR, NMR, and HRMS .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives involve various processes, including oxidation, reduction, and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structures .科学的研究の応用

Synthesis and Biological Activities

Synthetic Methods

One study presents an efficient synthesis method for new substituted 3-(1H-benzo[d]imidazol-2-yl)-4Hchromens, exhibiting high yields through a one-pot, three-component reaction. This synthesis highlights the potential of these compounds in developing biological agents due to their significant Rho kinase inhibitory activity (Wang et al., 2019).

Anticancer Activity

A series of 3-(lH-Benzimidazol-2-yl)-chromen-2-ones were synthesized and demonstrated very good activity against different tumor cell lines, indicating their potential as anticancer agents (Reddy et al., 2003).

Antimicrobial and Antifungal Applications

Research on 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives has shown these compounds to have good antimicrobial and antifungal activities, with efficacy against various microbial strains. Molecular docking studies further validate their potential as biological agents (Nagaraja et al., 2020).

Luminescent Materials

The transformation of benzimidazole-based clusters into coordination polymers with luminescent properties has been explored. Such materials exhibit intramolecular π−π stacking and hydrogen bonded interactions, along with lanthanide ion-based luminescence, showing their utility in the development of new luminescent materials (Yang et al., 2010).

Chemical and Physical Properties

Acid-Base and Spectral Properties

The synthesis and study of 3-(Benzoimidazol-2-yl)-2-phenylimino-2H-chromenes have provided insights into their protolytic equilibrium constants and spectral properties. Such studies are fundamental in understanding the chemical behavior and potential applications of these compounds (Karasev et al., 2002).

Photostabilizing Units for Dyes

The integration of phenyl(1H-benzoimidazol-5-yl)methanone into dyes has been shown to induce fluorescence properties and enhance photostability, suggesting their use in the development of fluorescent dyes with improved performance (Jadhav et al., 2018).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c1-21-14-8-4-5-10-9-11(17(20)22-15(10)14)16-18-12-6-2-3-7-13(12)19-16/h2-9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZIRVVVKQSNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642513 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-{[Methyl(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]methyl}-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2634387.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide](/img/structure/B2634389.png)

![4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2634393.png)

![4-Cyano-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2634396.png)

![N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2634401.png)